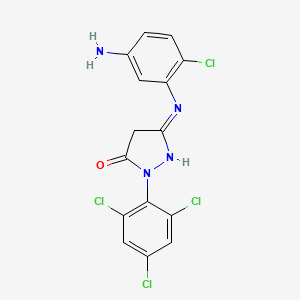

![molecular formula C8H16ClNO4 B1384109 2-[Butyl(carboxymethyl)amino]acetic acid hydrochloride CAS No. 2059941-76-1](/img/structure/B1384109.png)

2-[Butyl(carboxymethyl)amino]acetic acid hydrochloride

Descripción general

Descripción

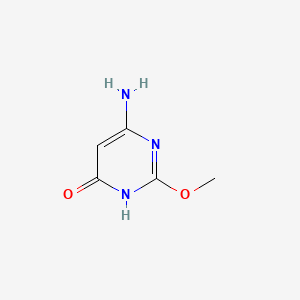

2-[Butyl(carboxymethyl)amino]acetic acid hydrochloride, also known as γ-aminobutyric acid (GABA) and glycine betaine, is an amino acid. It is one of numerous organic compounds composing American Elements’s comprehensive catalog of life science products .

Molecular Structure Analysis

The molecular structure of 2-[Butyl(carboxymethyl)amino]acetic acid hydrochloride is represented by the chemical formula C8H16ClNO4 and has a molecular weight of 225.67 . The IUPAC name is 2-[butyl(carboxymethyl)amino]acetic acid; hydrochloride .Chemical Reactions Analysis

While specific chemical reactions involving 2-[Butyl(carboxymethyl)amino]acetic acid hydrochloride are not available, it’s important to note that similar compounds, such as esters, undergo reactions like hydrolysis, which is acid-catalyzed and reversible .Physical And Chemical Properties Analysis

2-[Butyl(carboxymethyl)amino]acetic acid hydrochloride appears as a powder and should be stored at room temperature .Aplicaciones Científicas De Investigación

Synthesis and Characterization

A crucial area of application for 2-[Butyl(carboxymethyl)amino]acetic acid hydrochloride is in the synthesis and characterization of novel compounds. The chemical serves as a foundational building block in the creation of peptidomimetics, demonstrated by Jallapally et al. (2015) who utilized similar structures in the design of Angiotensin Converting Enzyme (ACE) inhibitors, revealing their significant potential in medicinal chemistry (Jallapally et al., 2015). Additionally, the compound finds use in the synthesis of amino acid derivatives as seen in the work of Martínez et al. (2019), where they isolated a natural amino acid derived from iminosugars, indicating its versatility and utility in organic chemistry (Martínez et al., 2019).

Analytical Chemistry and Biochemistry

The compound is also instrumental in analytical chemistry and biochemistry. Ford et al. (2007) described a technique for the derivatization of aqueous carboxylic acids to amide derivatives, which are easily detectable by electron-capture detection (ECD) or electron impact mass spectrometry, signifying its role in enhancing analytical methodologies (Ford et al., 2007). You et al. (2006) also explored its application in high-performance liquid chromatography for the determination of amines, further cementing its relevance in precise analytical procedures (You et al., 2006).

Biomedical Applications

Moreover, there's an emerging interest in the biomedical application of this compound. Novac et al. (2013) prepared and characterized N-(2-aminoethyl)-2-acetamidyl gellan gum, exhibiting the potential of 2-[Butyl(carboxymethyl)amino]acetic acid hydrochloride in creating materials suitable for biomedical applications due to their non-cytotoxic nature (Novac et al., 2013).

Safety And Hazards

Propiedades

IUPAC Name |

2-[butyl(carboxymethyl)amino]acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO4.ClH/c1-2-3-4-9(5-7(10)11)6-8(12)13;/h2-6H2,1H3,(H,10,11)(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNOBZYAIZYBBMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CC(=O)O)CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[Butyl(carboxymethyl)amino]acetic acid hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Bromo-5-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1384026.png)

![2-[(4-Aminopiperidin-1-yl)methyl]-3,5-dimethylpyridin-4-ol dihydrobromide](/img/structure/B1384031.png)

![2-Amino-1-[4-(2-fluoroethoxy)phenyl]ethan-1-one hydrochloride](/img/structure/B1384032.png)

![2-Bromo-5-octylthieno[3,2-b]thiophene](/img/structure/B1384034.png)

![6-Bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine HCl](/img/structure/B1384042.png)